molecular formula C12H13NO B11908869 7-Ethoxy-4-methylquinoline

7-Ethoxy-4-methylquinoline

Cat. No.: B11908869
M. Wt: 187.24 g/mol
InChI Key: VKCKCXSNMMBEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxy-4-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .

Scientific Research Applications

7-Ethoxy-4-methylquinoline has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-methylquinoline involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis. In cancer research, it may inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 7-Ethoxy-4-methylquinoline is unique due to its ethoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other quinoline derivatives may not be as effective .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-ethoxy-4-methylquinoline

InChI

InChI=1S/C12H13NO/c1-3-14-10-4-5-11-9(2)6-7-13-12(11)8-10/h4-8H,3H2,1-2H3

InChI Key

VKCKCXSNMMBEQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=CC(=C2C=C1)C

Origin of Product

United States

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